molecular formula C35H25N3O3 B4547444 N-[4-({4-[(1-NAPHTHYLCARBONYL)AMINO]ANILINO}CARBONYL)PHENYL]-1-NAPHTHAMIDE

N-[4-({4-[(1-NAPHTHYLCARBONYL)AMINO]ANILINO}CARBONYL)PHENYL]-1-NAPHTHAMIDE

Cat. No.: B4547444
M. Wt: 535.6 g/mol
InChI Key: DVOAIBBSNVXAMI-UHFFFAOYSA-N
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Description

N-[4-({4-[(1-NAPHTHYLCARBONYL)AMINO]ANILINO}CARBONYL)PHENYL]-1-NAPHTHAMIDE is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes multiple aromatic rings and amide linkages. Its unique chemical properties make it a subject of interest in both academic research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({4-[(1-NAPHTHYLCARBONYL)AMINO]ANILINO}CARBONYL)PHENYL]-1-NAPHTHAMIDE typically involves multi-step organic reactions. One common method includes the coupling of 1-naphthylamine with 4-nitrobenzoyl chloride, followed by reduction and subsequent acylation steps. The reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial for optimizing the production process .

Chemical Reactions Analysis

Types of Reactions

N-[4-({4-[(1-NAPHTHYLCARBONYL)AMINO]ANILINO}CARBONYL)PHENYL]-1-NAPHTHAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific conditions, such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the presence of catalysts to proceed efficiently. For example, palladium-catalyzed coupling reactions are common in the synthesis of this compound .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield naphthoquinones, while reduction reactions can produce various amine derivatives .

Scientific Research Applications

N-[4-({4-[(1-NAPHTHYLCARBONYL)AMINO]ANILINO}CARBONYL)PHENYL]-1-NAPHTHAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-[4-({4-[(1-NAPHTHYLCARBONYL)AMINO]ANILINO}CARBONYL)PHENYL]-1-NAPHTHAMIDE exerts its effects involves its interaction with specific molecular targets. The compound can bind to proteins, altering their conformation and activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues in the target protein .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-({4-[(1-NAPHTHYLCARBONYL)AMINO]ANILINO}CARBONYL)PHENYL]-1-NAPHTHAMIDE is unique due to its specific combination of functional groups and aromatic systems, which confer distinct chemical and biological properties. Its ability to form stable complexes with proteins and other macromolecules sets it apart from other similar compounds .

Properties

IUPAC Name

N-[4-[[4-(naphthalene-1-carbonylamino)phenyl]carbamoyl]phenyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H25N3O3/c39-33(25-15-17-26(18-16-25)37-34(40)31-13-5-9-23-7-1-3-11-29(23)31)36-27-19-21-28(22-20-27)38-35(41)32-14-6-10-24-8-2-4-12-30(24)32/h1-22H,(H,36,39)(H,37,40)(H,38,41)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVOAIBBSNVXAMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)NC(=O)C5=CC=CC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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